N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide

Catalog No.
S3173168
CAS No.
1333126-80-9
M.F
C23H22ClN5O2
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methyla...

CAS Number

1333126-80-9

Product Name

N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C23H22ClN5O2/c1-14-4-10-20(19(12-14)23(31)28-21-11-7-17(24)13-26-21)27-22(30)16-5-8-18(9-6-16)29(3)15(2)25/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31)

InChI Key

PKOXXIZJSVHLKU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C(=N)C)C(=O)NC3=NC=C(C=C3)Cl

solubility

not available

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C(=N)C)C(=O)NC3=NC=C(C=C3)Cl
  • PubChem [PUBCHEM], a database of chemical molecules maintained by the National Institutes of Health, lists the compound but does not mention any known biological activities or specific research applications (PUBCHEM: )).

  • Similarly, scientific literature databases like ScienceDirect or Scopus do not yield any published research directly connected to this specific molecule.

  • Chloropyridine

    The presence of a chlorinated pyridine ring suggests a potential target for medicinal chemistry research, as this group can interact with biological systems ().

  • Benzamide

    The presence of multiple benzamide groups indicates the molecule's potential for protein-protein interaction inhibition, a common strategy in drug discovery ().

  • N-methylacetimidamide

    This group is less common but could contribute to the molecule's interaction with specific enzymes or receptors.

N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a complex organic compound that belongs to the class of benzamides. It features a chlorinated pyridine moiety and an amide linkage, which contribute to its potential biological activity. The structure can be described as having a 5-chloropyridine ring substituted at the 2-position with a 5-methyl group, and at the 2-position of the benzamide moiety, it contains a 4-(N-methylacetimidamido) group. This unique configuration suggests that it may exhibit interesting pharmacological properties.

  • Formation of Intermediate: The interaction of 5-methylanthranilic acid and 2-amino-5-chloropyridine yields an intermediate compound, 2-amino-N-(5-chloropyridin-2-yl)-5-methylbenzamide.
  • Amidation Reaction: This intermediate undergoes reaction with 4-(tert-butoxycarbonyl)-N-methylaminobenzoic acid, followed by the removal of the tert-butoxycarbonyl protecting group to yield N-(5-chloropyridin-2-yl)-5-methyl-2-(4-(methylamino)benzamido)benzamide.
  • Final Product Formation: The final step involves reacting this product with imidoacetic acid chloride to form the target compound, N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide hydrochloride .

Research indicates that compounds similar to N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide may exhibit significant biological activities, particularly as inhibitors of certain enzymes such as Factor Xa, which is crucial in the coagulation cascade. The presence of the chloropyridine and amide functionalities suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .

The synthesis methods for N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide typically include:

  • Amidation Reactions: Utilizing various amines and carboxylic acids to form amides through coupling reactions.
  • Protecting Group Strategies: Employing protecting groups such as tert-butoxycarbonyl during synthesis to prevent unwanted reactions at specific sites on the molecule.
  • Reagent Utilization: The use of reagents like acetic acid chlorides and coupling agents to facilitate the formation of amide bonds .

This compound has potential applications in medicinal chemistry, particularly in drug development targeting coagulation disorders or other diseases where Factor Xa plays a role. Additionally, its structural characteristics may lend themselves to further modifications leading to novel therapeutic agents.

Studies involving N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide should focus on its interactions with biological macromolecules such as proteins involved in coagulation pathways. Understanding these interactions can provide insight into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide. These include:

Compound NameStructural FeaturesUnique Aspects
N-(Pyridin-2-yl)-BenzamidePyridine ring linked to benzamideExhibits different biological activity profiles
N-(3,6-Dichloropyridin-2-yl)-BenzamideDichlorinated pyridine substituentPotentially increased potency against specific targets
N-Methyl-N'-(Pyridin-3-yl)ureaUrea linkage instead of amideDifferent mechanism of action in enzyme inhibition
N-[4-(Trifluoromethyl)phenyl]-BenzamideTrifluoromethyl group on phenyl ringEnhanced lipophilicity may affect bioavailability

The uniqueness of N- (5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide lies in its specific combination of functional groups and its potential selectivity towards Factor Xa inhibition compared to other similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

435.1462027 g/mol

Monoisotopic Mass

435.1462027 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-14-2024

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